molecular formula C25H22N6O B2692907 6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923680-71-1

6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No. B2692907
CAS RN: 923680-71-1
M. Wt: 422.492
InChI Key: POKUNDDUCOLHGT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a chromeno ring and a tetrazolo ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromeno and tetrazolo rings. This could potentially be achieved through a series of reactions including condensation, cyclization, and possibly a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromeno and tetrazolo rings would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyridine ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar functional groups, the compound’s size and shape, and its overall charge could all affect its properties .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Anticancer Properties

Research has shown that derivatives of chromeno[2,3-d]pyrimidine exhibit significant biological activities, including antimicrobial and anticancer effects. For instance, studies on the synthesis of nitrogen heterocycles have highlighted the potential of chromeno[2,3-d]pyrimidine derivatives in exhibiting high antimicrobial activity, warranting further investigation into their use as pharmaceutical agents (Rusnak et al., 2019). Similarly, derivatives synthesized for targeting various cancer cell lines have shown promising antiproliferative properties, indicating their potential application in cancer treatment (Galayev et al., 2015).

Green Synthesis Methods

The research also emphasizes the importance of green chemistry in synthesizing these compounds. A study detailed a green approach for synthesizing novel chromeno[2,3-d]pyrimidine derivatives, showcasing the use of environmentally friendly methods in pharmaceutical synthesis (Kumari et al., 2016).

Heterocyclic Chemistry Applications

Heterocyclic Compounds Synthesis

The chemical structure of "6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine" suggests its utility in synthesizing a wide range of heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their diverse pharmacological properties. Research on similar chromeno[2,3-d]pyrimidine derivatives has led to the development of new antimicrobials and potential anticancer drugs, indicating the vast potential of such compounds in drug development.

Catalyst-Free Synthesis

A novel catalyst-free synthesis approach for creating diversely substituted chromeno[2,3-d]pyrimidine derivatives underlines the advancement in synthesis techniques, which are both efficient and environmentally friendly (Brahmachari & Nayek, 2017). This methodology can potentially be applied to synthesize the compound , emphasizing the importance of innovative synthesis methods in modern pharmaceutical research.

Future Directions

Future research could involve further studying this compound to determine its potential uses. This could include testing its biological activity, studying its physical and chemical properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

9-(4-propan-2-ylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O/c1-15(2)16-9-11-17(12-10-16)24-21-22(19-7-3-4-8-20(19)32-24)27-25-28-29-30-31(25)23(21)18-6-5-13-26-14-18/h3-15,23-24H,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKUNDDUCOLHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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